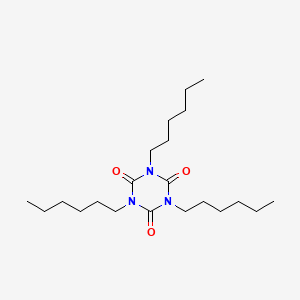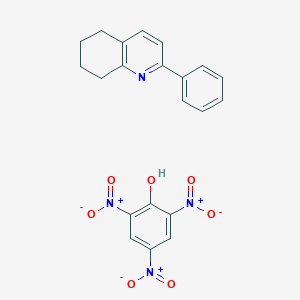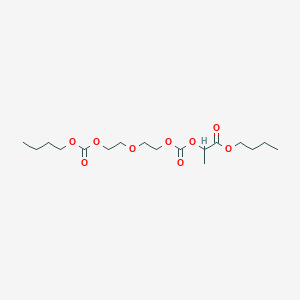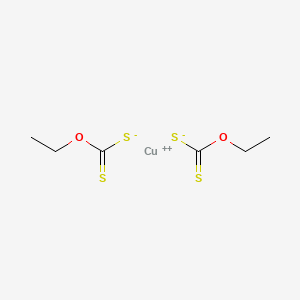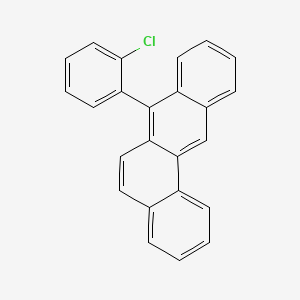
7-(2-Chlorophenyl)tetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chlorophenyl)tetraphene is a polycyclic aromatic hydrocarbon that consists of a tetraphene core substituted with a 2-chlorophenyl group This compound is part of the broader class of tetraphenylene derivatives, which are known for their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)tetraphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] cycloaddition of triynes, which can be catalyzed by transition metals such as rhodium or cobalt. This method allows for the formation of the tetraphene core with high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Chlorophenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated tetraphene derivatives.
Substitution: Amino or thiol-substituted tetraphene derivatives.
Scientific Research Applications
7-(2-Chlorophenyl)tetraphene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)tetraphene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may lead to the generation of reactive oxygen species, contributing to its biological activity .
Comparison with Similar Compounds
Tetraphenylene: A parent compound with a similar tetraphene core but lacking the 2-chlorophenyl substitution.
7-(2-Bromophenyl)tetraphene: A bromine-substituted analog with similar chemical properties but different reactivity due to the presence of bromine instead of chlorine.
Uniqueness: The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .
Properties
CAS No. |
1557-89-7 |
|---|---|
Molecular Formula |
C24H15Cl |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)benzo[a]anthracene |
InChI |
InChI=1S/C24H15Cl/c25-23-12-6-5-11-21(23)24-19-10-4-2-8-17(19)15-22-18-9-3-1-7-16(18)13-14-20(22)24/h1-15H |
InChI Key |
HRCNQSVZLRENQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
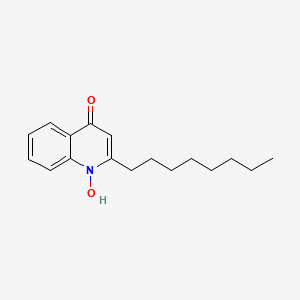
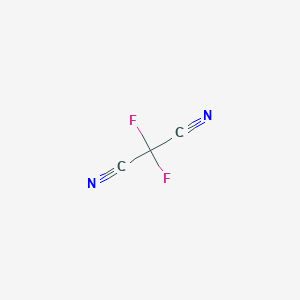
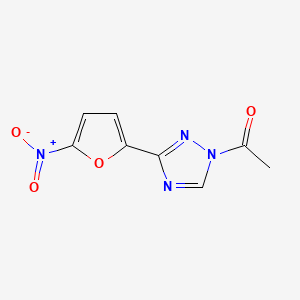

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
